Cas no 80051-04-3 ((R)-1-(3-Chlorophenyl)-1,2-ethanediol)

(R)-1-(3-Chlorophenyl)-1,2-ethanediol structure
80051-04-3 structure
Nome do Produto:(R)-1-(3-Chlorophenyl)-1,2-ethanediol
N.o CAS:80051-04-3
MF:C8H9ClO2
MW:172.608861684799
MDL:MFCD00798445
CID:720922
PubChem ID:9815352

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-1-(3-Chlorophenyl)-1,2-ethanediol
    • (1R)-1-(3-chlorophenyl)-1,2-Ethanediol
    • (1R)-1-(3-chlorophenyl)ethane-1,2-diol
    • 1,2-Ethanediol,1-(3-chlorophenyl)-, (1R)-
    • 2-CHLOROBICYCLO2.2.1HEPT-5-ENE-2-CARBOXYLIC ACID
    • FD1214
    • (R)-1-(3-Chlorophenyl)ethane-1,2-diol
    • WLWZAZBRGPMXCW-QMMMGPOBSA-N
    • FCH842252
    • (r)-m-chloro-1-phenylethane-1,2-diol
    • (r)-2-(3-chlorophenyl)-2-hydroxyethanol
    • AX8047193
    • (R)-1-(3-Chloro-phenyl)-1,2-ethanediol
    • X3148
    • 1,2-Ethanediol,1-(3-
    • (1R)-1-(3-Chlorophenyl)-1,2-ethanediol (ACI)
    • 1,2-Ethanediol, 1-(3-chlorophenyl)-, (R)- (ZCI)
    • MFCD00798445
    • AC-23807
    • SCHEMBL2879198
    • CS-0135336
    • AKOS006271433
    • A916072
    • DS-13461
    • DTXSID80431131
    • 80051-04-3
    • MDL: MFCD00798445
    • Inchi: 1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
    • Chave InChI: WLWZAZBRGPMXCW-QMMMGPOBSA-N
    • SMILES: [C@H](C1C=CC=C(Cl)C=1)(O)CO

Propriedades Computadas

  • Massa Exacta: 172.029107g/mol
  • Carga de Superfície: 0
  • XLogP3: 1
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 172.029107g/mol
  • Massa monoisotópica: 172.029107g/mol
  • Superfície polar topológica: 40.5Ų
  • Contagem de Átomos Pesados: 11
  • Complexidade: 119
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Densidade: 1.328
  • Ponto de ebulição: 320 ºC
  • Ponto de Flash: 147 ºC
  • Índice de Refracção: 1.589
  • PSA: 40.46000
  • LogP: 1.36570

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Informações de segurança

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Dados aduaneiros

  • CÓDIGO SH:2906299090
  • Dados aduaneiros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM116166-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$*** 2023-05-29
Alichem
A019117057-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
5g
$808.00 2023-09-01
Chemenu
CM116166-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$234 2021-06-17
Fluorochem
228060-250mg
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
250mg
£81.00 2022-02-28
Fluorochem
228060-1g
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
£202.00 2022-02-28
abcr
AB388927-250 mg
(R)-1-(3-Chloro-phenyl)-1,2-ethanediol
80051-04-3
250mg
€222.20 2023-04-25
A2B Chem LLC
AC65960-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$239.00 2024-04-19
1PlusChem
1P005PU0-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$273.00 2025-02-21
abcr
AB388927-1 g
(R)-1-(3-Chloro-phenyl)-1,2-ethanediol
80051-04-3
1g
€392.80 2023-04-25
eNovation Chemicals LLC
D519540-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 97%
5g
$1305 2024-05-24

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Osmium (Binaphthyl-stabilized nanoparticle) ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  [1,1′-Binaphthalene]-2,2′-bis(diazonium), tetrafluoroborate(1-) (1:2) (reduction product with OsCl3) Solvents: tert-Butanol ,  Water ;  6 h, rt
Referência
Enantioselective Dihydroxylation of Alkenes Catalyzed by 1,4-Bis(9-O-dihydroquinidinyl)phthalazine-Modified Binaphthyl-Osmium Nanoparticles
Zhu, Jie; Sun, Xiao-Tao; Wang, Xiao-Dong; Wu, Lei, ChemCatChem, 2018, 10(8), 1788-1792

Método de produção 2

Condições de reacção
1.1 Catalysts: Epoxide hydrolase Solvents: Ethanol
Referência
Enantioselective hydrolysis of substituted phenyloxiranes by rabbit liver microsomal epoxide hydrolase
Bellucci, G.; Chiappe, C.; Marioni, F., Indian Journal of Chemistry, 1992, (12), 828-31

Método de produção 3

Condições de reacção
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water
Referência
Enantioconvergent Hydrolysis of Styrene Epoxides by Newly Discovered Epoxide Hydrolases in Mung Bean
Xu, Wei; Xu, Jian-He; Pan, Jiang; Gu, Qing; Wu, Xin-Yan, Organic Letters, 2006, 8(8), 1737-1740

Método de produção 4

Condições de reacção
1.1 Reagents: Diisopropylethylamine ,  3-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]oxaziridine Catalysts: (9S)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan Solvents: Tetrahydrofuran ;  5 h, -78 °C; 19 h, -78 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol
Referência
Enantioselective synthesis of terminal 1,2-diols from acyl chlorides
Shao, Panlin; Shen, Litao; Ye, Song, Chinese Journal of Chemistry, 2012, 30(11), 2688-2692

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: (OC-6-14)-Bis(acetato-κO)aqua[2,6-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazo… Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.2 Reagents: Sodium peroxoborate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Referência
Asymmetric Diboration of Terminal Alkenes with Rhodium Catalyst and Subsequent Oxidation: Enantioselective Synthesis of Optically Active 1,2-Diols
Toribatake, Kenji; Nishiyama, Hisao, Angewandte Chemie, 2013, 52(42), 11011-11015

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]methanesulfonamidato-κN][(1,2,3,4,5-η… Solvents: Methanol ;  15 h, 10 atm, 60 °C; 10 atm → 1 atm
Referência
Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN-CpIr(III) Complex
Ohkuma, Takeshi; Utsumi, Noriyuki; Watanabe, Masahito; Tsutsumi, Kunihiko; Arai, Noriyoshi; et al, Organic Letters, 2007, 9(13), 2565-2567

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium pyruvate ,  Oxygen Catalysts: Naphthalene 1,2-dioxygenase Solvents: Ethanol ,  Water ;  24 h, pH 7.2, 30 °C
Referência
Biocatalytic asymmetric dihydroxylation of conjugated mono- and poly-alkenes to yield enantiopure cyclic cis-diols
Boyd, Derek R.; Sharma, Narain D.; Bowers, Nigel I.; Brannigan, Ian N.; Groocock, Melanie R.; et al, Advanced Synthesis & Catalysis, 2005, 347, 1081-1089

Método de produção 8

Condições de reacção
1.1 Solvents: Water ;  28 h, pH 7.0, 32 °C
Referência
Asymmetric reduction of α-hydroxy aromatic ketones to chiral aryl vicinal diols using carrot enzymatic system
Liu, Xiang; Wang, Yi; Xu, Jian He, AIChE Annual Meeting, 2011, 132,

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 1975976-02-3 Solvents: Methanol ;  1.5 h, 27 °C
Referência
Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an FeIII-OOH Reactive Intermediate
Zang, Chao; Liu, Yungen; Xu, Zhen-Jiang; Tse, Chun-Wai; Guan, Xiangguo; et al, Angewandte Chemie, 2016, 55(35), 10253-10257

Método de produção 10

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Epoxide hydrolase ,  Styrene monooxygenase Solvents: Hexadecane ,  Water ;  8 h, pH 8, 30 °C
Referência
Enantioselective trans-Dihydroxylation of Aryl Olefins by Cascade Biocatalysis with Recombinant Escherichia coli Coexpressing Monooxygenase and Epoxide Hydrolase
Wu, Shuke; Chen, Yongzheng; Xu, Yi; Li, Aitao; Xu, Qisong; et al, ACS Catalysis, 2014, 4(2), 409-420

Método de produção 11

Condições de reacção
1.1 Catalysts: Epoxide hydrolase Solvents: Water ;  8 h, pH 7, 25 °C
Referência
Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides
Hu, Die; Zong, Xun-Cheng; Xue, Feng; Li, Chuang; Hu, Bo-Chun; et al, Chemical Communications (Cambridge, 2020, 56(18), 2799-2802

Método de produção 12

Condições de reacção
1.1 Solvents: Water ;  28 h, pH 7.2, 32 °C
Referência
Asymmetric reduction of α-hydroxy aromatic ketones to chiral aryl vicinal diols using carrot enzymes system
Liu, Xiang; Wang, Yi; Gao, Hai Yan; Xu, Jian He, Chinese Chemical Letters, 2012, 23(6), 635-638

Método de produção 13

Condições de reacção
1.1 Reagents: AD-mix-β Solvents: tert-Butanol ,  Water
Referência
Asymmetric dihydroxylation of alkenes
Noe, Mark C.; Letavic, Michael A.; Snow, Sheri L., Organic Reactions (Hoboken, 2005, 66,

Método de produção 14

Condições de reacção
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide ,  Cinchonanium, 6′-methoxy-9-[[4-[[(9S)-6′-methoxycinchonan-9-yl]oxy]-1-phthalazin… Solvents: tert-Butanol ,  Water ;  0.25 h, 20 °C; 20 h, 20 °C
Referência
New mono-quaternized bis-cinchona alkaloid ligands for asymmetric dihydroxylation of olefins in aqueous medium: unprecedented high enantioselectivity and recyclability
Choi, Doo Seung; Han, Sang Seop; Kwueon, Eun Kyung; Choi, Han Young; Hwang, Soon Ho; et al, Advanced Synthesis & Catalysis, 2006, 348(18), 2560-2564

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Raw materials

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Preparation Products

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80051-04-3)(R)-1-(3-Chlorophenyl)-1,2-ethanediol
A916072
Pureza:99%
Quantidade:5g
Preço ($):177.0